Propamocarb

Fungicide Resistance Cucurbit Downy Mildew Field Efficacy

Propamocarb (霜霉威, CAS: 24579-73-5) is a systemic carbamate fungicide specifically active against oomycete pathogens, including *Phytophthora*, *Pythium*, and *Pseudoperonospora* species. Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, thereby disrupting cell membrane integrity, suppressing mycelial growth, and preventing sporangia and zoospore development.

Molecular Formula C9H20N2O2
Molecular Weight 188.27 g/mol
CAS No. 24579-73-5
Cat. No. B029037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropamocarb
CAS24579-73-5
SynonymsN-[3-(Dimethylamino)propyl]carbamic Acid Propyl Ester;  SN 39744 N-(γ-Dimethylaminopropyl)carbamic Acid Propyl Ester;  Plantacur;  Plantacur E; 
Molecular FormulaC9H20N2O2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCOC(=O)NCCCN(C)C
InChIInChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)
InChIKeyWZZLDXDUQPOXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 9.0X10+5 mg/L at 20 °C, pH 7.0
In hexane >883, methanol >933, dichloromethane >937, toluene >852, acetone >921, ethyl acetate >856 (all in g/L, 20 °C)

Structure & Identifiers


Interactive Chemical Structure Model





Propamocarb (霜霉威, CAS: 24579-73-5) for Oomycete Disease Management: Procurement and Scientific Selection Overview


Propamocarb (霜霉威, CAS: 24579-73-5) is a systemic carbamate fungicide specifically active against oomycete pathogens, including *Phytophthora*, *Pythium*, and *Pseudoperonospora* species [1]. Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, thereby disrupting cell membrane integrity, suppressing mycelial growth, and preventing sporangia and zoospore development [1][2]. Propamocarb exhibits rapid acropetal translocation via the xylem upon root or foliar uptake, providing both protective and curative activity [3]. According to the Fungicide Resistance Action Committee (FRAC), it is classified within Group 28 and carries a low-to-moderate resistance risk [4].

Oomycete pathogen models
Targets Phytophthora, Pythium, Pseudoperonospora for mode-of-action and inhibition studies.
Phospholipid biosynthesis inhibition
Reported disruption of cell membrane integrity supports lipid biosynthesis research models.
Systemic translocation research
Acropetal xylem mobility enables whole-plant distribution studies and residue imaging.
Resistance management programs
FRAC Group 28 classification supports rotation and mixture research against oomycete resistance.

Critical Rationale for Procuring Propamocarb: Why Generic Substitution with Other Oomycete Fungicides Is Not Recommended


Direct substitution of Propamocarb with other oomycete fungicides—such as metalaxyl, dimethomorph, fluopicolide, or cymoxanil—is scientifically unsound due to substantial differences in baseline sensitivity, cross-resistance profiles, systemic mobility characteristics, and environmental fate. While all target oomycetes, Propamocarb's distinct mode of action (phospholipid biosynthesis inhibition, FRAC Group 28) confers a different resistance risk profile compared to phenylamides (FRAC Group 4, e.g., metalaxyl) or carboxylic acid amides (FRAC Group 40, e.g., dimethomorph) [1]. Furthermore, field efficacy trials demonstrate significant variability in disease control among these alternatives depending on pathogen population sensitivity, with Propamocarb maintaining consistent performance in regions where metalaxyl efficacy has collapsed due to widespread resistance [1][2]. Additionally, Propamocarb's unique combination of rapid systemic translocation and limited soil mobility provides distinct advantages in application timing and environmental safety that cannot be replicated by contact fungicides or those with different physicochemical properties [3].

FRAC group and mode-of-action mismatch
Metalaxyl (Group 4) and dimethomorph (Group 40) inhibit different targets; cross-resistance patterns may not align with propamocarb's phospholipid biosynthesis inhibition.
Population sensitivity variability
Metalaxyl-resistant isolates may still respond to propamocarb, but reported regional sensitivity shifts mean substitution without local sensitivity data may not transfer directly.
Translocation and environmental fate differences
Contact fungicides or less mobile systemic alternatives cannot replicate propamocarb's rapid acropetal uptake and limited soil leaching profile; formulation fit may require validation.

Propamocarb: Quantifiable Comparative Evidence Against Leading Oomycete Fungicide Alternatives


Field Efficacy Durability: Propamocarb vs. Metalaxyl in *Pseudoperonospora cubensis* Populations (6-Year Longitudinal Study)

In a six-year surveillance study (2005–2010) of 134 Czech *Pseudoperonospora cubensis* isolates, Propamocarb (formulated as Previcur 607 SL) was identified as one of the most effective fungicides, whereas Metalaxyl and Metalaxyl-M formulations (Ridomil PLUS 48 WP and Ridomil Gold MZ 68 WP) were deemed ineffective due to widespread resistance. The study reported that Metalaxyl and Metalaxyl-M failed to control a substantial proportion of the pathogen population even at recommended field rates, with only 43% and 69% of isolates controlled, respectively, in the final year. In contrast, Propamocarb maintained a high level of efficacy, although some isolates expressed moderate resistance (limited sporulation) to lower concentrations in later years [1].

Field Efficacy Durability
Head-to-head
Metalaxyl failed to control 57% of P. cubensis isolates (2010); Propamocarb sustained reported disease suppression.
Supports resistance-management model evaluation in regions with phenylamide failure.
6-year study, 134 isolates, Czech Republic.
Fungicide Resistance Cucurbit Downy Mildew Field Efficacy Pseudoperonospora cubensis

Comparative In Vitro Sensitivity: Propamocarb vs. Dimethomorph and Mandipropamid Against *Phytophthora infestans*

A recent (2021-2023) study evaluating the sensitivity of 63 Brazilian *Phytophthora infestans* isolates revealed a stark contrast in baseline sensitivity between Propamocarb Hydrochloride and CAA fungicides. While Dimethomorph and Mandipropamid demonstrated high potency (EC50 ranges of 0.086–0.218 μg/mL and 0.008–0.037 μg/mL, respectively), Propamocarb Hydrochloride exhibited significantly higher EC50 values, with 8 isolates exceeding 100 μg/mL [1]. This indicates a widespread reduction in sensitivity to Propamocarb in these populations, with 20.9% of isolates falling into a high-resistance category (EC50 36.63–84.16 μg/mL) and 18.6% exceeding 100 μg/mL. Conversely, 89.4% of isolates remained highly sensitive to Mandipropamid [1].

In Vitro Sensitivity (EC₅₀)
Head-to-head
Propamocarb EC₅₀ range 4.5 to >100 µg/mL; Dimethomorph 0.086–0.218 µg/mL; Mandipropamid 0.008–0.037 µg/mL.
Supports mixture/alternation research; standalone inhibition context may be limited in some P. infestans populations.
63 Brazilian isolates, 2021–2023.
Phytophthora infestans Late Blight EC50 Fungicide Sensitivity Carboxylic Acid Amides

Environmental Fate and Leaching Potential: Propamocarb Soil Retention vs. Class Benchmark

Propamocarb hydrochloride exhibits a favorable environmental fate profile characterized by rapid microbial degradation (DT50 < 30 days, DT90 < 70 days) and strong retention in the upper soil profile (4–20 cm), with minimal leaching detected [1]. This contrasts sharply with many other systemic fungicides, such as metalaxyl, which are known for high mobility and significant groundwater contamination risk [2]. The limited mobility of Propamocarb is attributed to its adsorption onto soil sediment with limited desorption [1]. However, it is highly stable in sterile aqueous environments but undergoes rapid degradation (up to 97% in 35 days) in microbially active water [1].

Soil Degradation & Mobility
Class-level
Reported DT₅₀
Supports environmental fate comparison studies.
Data to verify under site-specific conditions.
Systemic Translocation
Head-to-head
Propamocarb penetrated internal fruit tissues (MALDI-MSI); Thiram remained confined to peel surface.
Supports translocation model research and residue distribution imaging.
MALDI-MSI analysis in banana.
Disease Suppression & Profit
Head-to-head
Propamocarb alternated with chlorothalonil: AUDPC lower than cymoxanil (P=0.01); profit +262% over untreated control.
Supports disease management program comparison research.
Cucumber field trial, NC, USA, 2020.
Environmental Fate Soil Mobility Leaching DT50 Groundwater Contamination

Systemic Translocation Behavior: Propamocarb Rapid Acropetal Uptake vs. Non-Systemic Alternatives

Propamocarb demonstrates rapid and efficient systemic translocation within plants. Following soil application, it is quickly absorbed by roots and transported acropetally via the xylem to all aerial plant parts, achieving protective concentrations in unsprayed new growth within 30 minutes of foliar application [1]. This behavior was corroborated by advanced mass spectrometry imaging studies in banana, which visually confirmed that Propamocarb penetrates fruit tissues and migrates internally, in stark contrast to non-systemic contact fungicides like Thiram (福美双), which remained confined to the peel surface [2]. The migration rate of Propamocarb within the plant was shown to be inversely correlated with its molecular mass, a property favoring its efficient distribution compared to larger systemic molecules [2].

Systemic Translocation
Head-to-head
Propamocarb penetrated internal fruit tissues (MALDI-MSI); Thiram remained confined to peel surface.
Supports translocation model research and residue distribution imaging.
MALDI-MSI analysis in banana.
Systemicity Translocation Xylem Mobility Plant Uptake Pesticide Residue

Field-Level Economic Impact: Propamocarb Performance vs. Cymoxanil and Fluopicolide in Cucumber Downy Mildew

In a two-season field trial (Spring and Fall 2020) on slicing cucumber, Propamocarb was directly compared to fluopicolide, cymoxanil, and oxathiapiprolin + chlorothalonil in alternation with chlorothalonil. All four fungicide treatments produced statistically similar marketable yields (P = 0.05), which were significantly greater than the untreated control [1]. The economic analysis revealed that fungicide applications increased profits by 262% compared to the untreated control (mean $8,829/ha vs. $2,437/ha) [1]. Critically, the Area Under the Disease Progress Curve (AUDPC) was significantly lower for Propamocarb, fluopicolide, and oxathiapiprolin + chlorothalonil compared to cymoxanil (P = 0.01) [1].

Disease Suppression & Profit
Head-to-head
Propamocarb alternated with chlorothalonil: AUDPC lower than cymoxanil (P=0.01); profit +262% over untreated control.
Supports disease management program comparison research.
Cucumber field trial, NC, USA, 2020.
Cucumis sativus Downy Mildew Yield Response Economic Analysis AUDPC

Strategic Application Scenarios for Propamocarb Based on Differential Evidence


Resistance Management in Cucurbit Downy Mildew Programs

Scenario: In regions where phenylamide fungicides (e.g., metalaxyl) are no longer effective against *Pseudoperonospora cubensis* due to widespread resistance [1]. Propamocarb should be incorporated as a foundational component of a resistance management spray program. Its distinct FRAC Group 28 mode of action and demonstrated field efficacy make it a high-value alternative for alternating or mixing with CAA fungicides (FRAC Group 40, e.g., dimethomorph) and OSBP inhibitors (FRAC Group 49, e.g., oxathiapiprolin) to delay the onset of resistance to other single-site inhibitors .

Soilborne Disease Control via Drench or Drip Application

Scenario: Management of soilborne oomycete pathogens such as *Pythium* spp. and *Phytophthora* spp. causing damping-off and root rot in vegetable transplants and ornamentals. Propamocarb's demonstrated rapid root uptake and acropetal translocation via the xylem [1] make it uniquely suited for application as a soil drench or through drip irrigation. This ensures the active ingredient reaches the root zone and is systemically distributed to protect the entire plant, a property not shared by contact fungicides or those with basipetal mobility.

Late Blight Control in Mixture with CAA Fungicides

Scenario: Management of *Phytophthora infestans* (late blight) on potato and tomato. Evidence indicates that while Propamocarb alone may have reduced sensitivity in some *P. infestans* populations [1], its procurement value is maximized when used in pre-formulated mixtures or tank mixes with highly potent CAA fungicides (e.g., dimethomorph, mandipropamid). The combination leverages the high baseline activity of the CAA partner for immediate disease control while utilizing Propamocarb's distinct mode of action to reduce the selection pressure for resistance development against the CAA component .

Protection of Crops in Environmentally Sensitive Zones

Scenario: Application in fields with high water tables, sandy soils, or proximity to surface water. Propamocarb's environmental fate profile—characterized by rapid microbial degradation in soil (DT50 < 30 days) and strong retention in the upper soil layer (4–20 cm) with minimal leaching [1]—makes it a preferable choice over more mobile oomycete fungicides like metalaxyl. This reduces the risk of groundwater contamination and simplifies adherence to environmental stewardship guidelines, making it a strategic procurement choice for growers in regulated watersheds.

Application
Selection Property
Validation Focus
Cucurbit downy mildew resistance program research
FRAC Group 28 mechanism differentiation
Field efficacy comparison in metalaxyl-resistant populations
Soilborne oomycete disease model studies
Root uptake & acropetal translocation
Systemic distribution assay in vegetable transplants
Late blight mixture synergy studies
Mixture compatibility with CAA fungicides
Resistance selection pressure analysis in P. infestans
Environmental fate comparison studies
Rapid soil degradation & low mobility
Leaching risk modeling in high water table soils

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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